

An In-depth Technical Guide to Regaloside E: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a naturally occurring phenylpropanoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from sources such as Lilium longiflorum Thunb., this compound is part of a larger family of regalosides that are being investigated for their biological activities.[1] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Regaloside E**, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of **Regaloside E** is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.

General Properties



Property	Value	Source
Molecular Formula	C20H26O12	
Molecular Weight	458.41 g/mol	
CAS Number	123134-21-4	[1]
Purity	≥98% (HPLC)	

Solubility

Regaloside E exhibits solubility in various organic solvents, which is a critical consideration for in vitro and in vivo studies.

Solvent	Concentration	Observations	Source
DMSO	≥ 50 mg/mL (109.07 mM)	Hygroscopic nature of DMSO can impact solubility.	
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 1.25 mg/mL (2.73 mM)	Clear solution.	
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 1.25 mg/mL (2.73 mM)	Clear solution.	_
10% DMSO, 90% Corn Oil	≥ 1.25 mg/mL (2.73 mM)	Clear solution.	
Chloroform, Dichloromethane, Ethyl Acetate, Acetone	Soluble		-

Storage and Stability: For long-term storage, **Regaloside E** should be kept at -20°C. It is stable for at least two years under these conditions.

Spectroscopic Data



Detailed spectroscopic analysis is essential for the structural elucidation and identification of **Regaloside E**. While specific spectral data from primary literature is not readily available in public domains, typical spectroscopic characteristics can be inferred from its chemical class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of a phenylpropanoid glycoside like Regaloside E
 would be expected to show signals corresponding to aromatic protons, protons of the
 propanoid side chain, and protons of the glycosidic moiety. The chemical shifts and coupling
 constants of these protons would provide detailed information about the connectivity and
 stereochemistry of the molecule.
- 13C NMR: The carbon NMR spectrum would display resonances for all 20 carbon atoms in the molecule, including those of the aromatic ring, the propanoid unit, and the sugar residue. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of **Regaloside E** would likely exhibit absorption bands characteristic of its functional groups:

- O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.
- C-H stretching: Absorptions around 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for any aromatic or vinylic C-H bonds.
- C=O stretching: If a carbonyl group is present in the propanoid moiety, a strong absorption would be expected in the range of 1650-1750 cm⁻¹.
- C=C stretching: Absorptions for aromatic ring stretching would appear in the 1450-1600 cm⁻¹ region.
- C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the various C-O bonds of the glycoside and ether linkages.

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Regaloside E**.

- Molecular Ion Peak (M+): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (458.41).
- Fragmentation Pattern: The fragmentation pattern would likely involve the cleavage of the glycosidic bond, leading to fragment ions corresponding to the sugar moiety and the aglycone. Further fragmentation of the aglycone would provide structural information about the phenylpropanoid core.

Biological Activity and Experimental Protocols

Regaloside E has been reported to possess antioxidant properties. The antioxidant capacity is a key aspect of its potential therapeutic value.

Antioxidant Activity

The antioxidant activity of **Regaloside E** has been quantified using standard in vitro assays.

Assay	IC50 Value
ABTS Radical Scavenging Activity	121.1 μΜ
DPPH Radical Scavenging Activity	46.6 μM

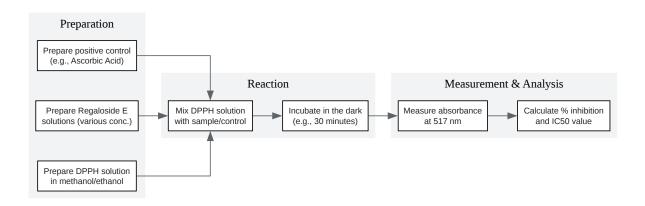
Experimental Protocols: Antioxidant Assays

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for the DPPH and ABTS assays, which can be adapted for the evaluation of **Regaloside E**.

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Workflow:





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DPPH Radical Scavenging Assay Workflow

Detailed Steps:

- Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
- Sample Preparation: A series of concentrations of **Regaloside E** are prepared in the same solvent as the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
- Reaction: The DPPH solution is mixed with the sample solutions and the control in a microplate or cuvettes. A blank containing the solvent and DPPH solution is also prepared.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes) to allow the reaction to go to completion.
- Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

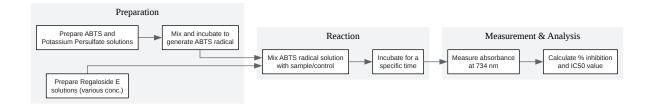


Calculation: The percentage of radical scavenging activity is calculated using the formula: %
 Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

 The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of % inhibition against concentration.

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.

Workflow:



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ABTS Radical Scavenging Assay Workflow

Detailed Steps:

- Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is prepared and
 reacted with an oxidizing agent, such as potassium persulfate, to generate the ABTS•+
 radical cation. The mixture is typically incubated in the dark for 12-16 hours before use. The
 resulting solution is then diluted with a suitable buffer to obtain a specific absorbance at 734
 nm.
- Sample Preparation: Similar to the DPPH assay, various concentrations of Regaloside E and a positive control are prepared.
- Reaction: The ABTS++ solution is mixed with the sample and control solutions.



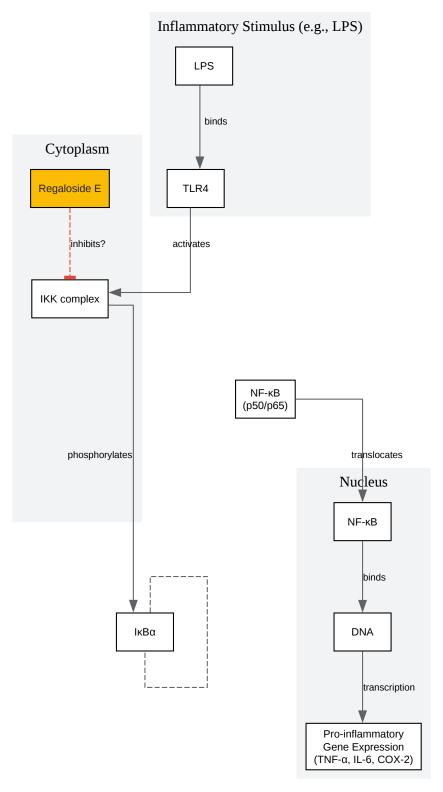
- Incubation: The reaction is allowed to proceed for a defined period.
- Measurement: The absorbance is measured at 734 nm.
- Calculation: The percentage of inhibition and the IC₅₀ value are calculated in a similar manner to the DPPH assay.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by **Regaloside E** are limited, its classification as a flavonoid glycoside suggests potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress. Flavonoids are known to influence pathways such as NF-kB, MAPKs, and PI3K/Akt. Further research is needed to elucidate the precise mechanisms of **Regaloside E**.

Below is a hypothetical representation of how a flavonoid like **Regaloside E** might modulate the NF-κB signaling pathway, a central regulator of inflammation.





Hypothetical Inhibition of NF-κB Pathway by Regaloside E

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Hypothetical Modulation of the NF-kB Pathway



This diagram illustrates a potential mechanism where **Regaloside E** may exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IkBa. This would keep NF-kB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. It is important to emphasize that this is a hypothetical model based on the known activities of similar compounds and requires experimental validation for **Regaloside E**.

Conclusion and Future Directions

Regaloside E is a promising natural product with demonstrated antioxidant activity. This guide has summarized its key physical and chemical properties and provided an overview of standard experimental protocols for assessing its biological effects. However, significant gaps in the literature remain, particularly concerning detailed spectroscopic characterization and the elucidation of its specific molecular mechanisms of action.

Future research should focus on:

- Comprehensive Spectroscopic Analysis: Publication of detailed ¹H NMR, ¹³C NMR, IR, and MS data is crucial for the unambiguous identification and quality control of **Regaloside E**.
- Determination of Physical Constants: Experimental determination of properties such as the melting point would further complete its physical characterization.
- Mechanism of Action Studies: Investigating the effects of Regaloside E on specific signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, will be vital to understanding its therapeutic potential.
- In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of **Regaloside E**.

Addressing these research gaps will be essential for unlocking the full therapeutic potential of **Regaloside E** and advancing its development as a potential new drug candidate.

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References

- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
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